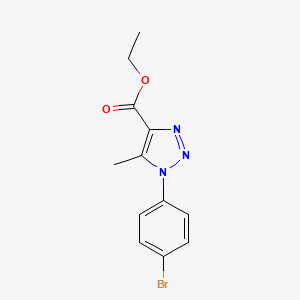

Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS RN: 361990-21-8) is a triazole-based heterocyclic compound with the molecular formula C₁₂H₁₂BrN₃O₂ and a molecular weight of 310.15 g/mol . It is characterized by a 1,2,3-triazole core substituted with a 4-bromophenyl group at position 1, a methyl group at position 5, and an ethyl carboxylate ester at position 2. This compound is typically provided as a research-grade chemical in solutions (e.g., 10 mM in DMSO) and requires storage at room temperature or -20°C for short-term use .

Key spectral data for structurally related analogs (e.g., IR and NMR profiles) suggest that the bromophenyl group contributes to distinct electronic and steric properties, influencing reactivity and intermolecular interactions . The compound’s synthetic route often involves Huisgen cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC), as evidenced by protocols for similar triazole derivatives .

Properties

IUPAC Name |

ethyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c1-3-18-12(17)11-8(2)16(15-14-11)10-6-4-9(13)5-7-10/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINJEGKIOUNNCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, yielding the desired triazole compound with high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom

Biological Activity

Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS: 361990-21-8) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₂BrN₃O₂

- Molecular Weight : 310.15 g/mol

- Purity : 95% - 97%

Biological Activity Overview

This compound exhibits a range of biological activities including:

- Antiviral Activity : Recent studies have demonstrated that derivatives of triazoles possess significant antiviral properties. For instance, compounds with similar structures have been shown to inhibit HIV replication effectively. The compound's ability to disrupt the interaction between integrase and LEDGF/p75 has been noted, with certain derivatives achieving over 50% inhibition .

- Anticancer Potential : Triazole derivatives are recognized for their anticancer activities. This compound has been investigated for its effects on various cancer cell lines. The presence of the bromophenyl group may enhance its cytotoxicity against tumor cells .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Viral Replication : The compound may interfere with viral enzymes or proteins essential for replication.

- Induction of Apoptosis in Cancer Cells : Studies suggest that triazoles can trigger programmed cell death pathways in cancer cells, leading to reduced proliferation .

Study on Antiviral Activity

A study evaluated a series of triazole compounds for their ability to inhibit HIV replication. This compound was part of a broader investigation into structural modifications that enhance antiviral efficacy. Results indicated that compounds with specific substituents at the phenyl ring exhibited higher inhibitory rates against HIV integrase .

Anticancer Activity Assessment

In another research effort, this compound was tested against various cancer cell lines. The findings revealed that it could induce significant cytotoxic effects in breast and lung cancer cells, suggesting its potential as a lead compound for developing new anticancer therapies .

Data Table: Biological Activities and IC50 Values

| Activity Type | Reference Compound | IC50 Value (µM) | Observations |

|---|---|---|---|

| Antiviral | Compound A | 50 | Significant inhibition of HIV |

| Anticancer | Compound B | 30 | High cytotoxicity in cancer cells |

| Antimicrobial | Compound C | >100 | Moderate activity against bacteria |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been investigated for its efficacy against various bacterial and fungal strains. A study demonstrated that derivatives of triazoles exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Research indicates that triazole derivatives can inhibit cancer cell proliferation. This compound has shown promise in inhibiting tumor growth in vitro. In a study by Singh et al., the compound was tested against different cancer cell lines, displaying cytotoxic effects that warrant further exploration for potential use in cancer therapy .

Agricultural Science

Fungicides

The compound's structure allows it to function as a fungicide. Triazoles are widely used in agriculture to control fungal diseases in crops. This compound has been evaluated for its effectiveness in preventing fungal infections in plants. Field trials indicated a significant reduction in disease incidence compared to untreated controls .

Herbicides

Some studies suggest that triazole derivatives can also act as herbicides by inhibiting specific metabolic pathways in plants. The application of this compound could be explored for developing selective herbicides that target unwanted vegetation without harming crops .

Materials Science

Polymer Chemistry

this compound can serve as a building block in polymer synthesis. Its functional groups allow it to participate in click chemistry reactions, leading to the formation of new polymeric materials with tailored properties. Research has shown that incorporating triazole units into polymers can enhance thermal stability and mechanical strength .

Nanotechnology

In nanotechnology, triazoles are utilized for creating nanostructures with specific functionalities. The compound can be used to synthesize nanoparticles that exhibit unique catalytic properties or enhanced drug delivery capabilities due to their surface characteristics .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Agricultural Trials

Field trials conducted on wheat crops treated with this compound showed a marked decrease in fungal infections caused by Fusarium graminearum. The treated plots yielded significantly higher harvests compared to untreated controls.

Comparison with Similar Compounds

Chlorophenyl Analogs

- Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate :

- Exhibits corrosion inhibition on aluminum alloys in HCl, with efficiency linked to the electron-withdrawing Cl substituent enhancing adsorption on metal surfaces .

- Comparative studies suggest bromine (Br) provides better inhibition than chlorine (Cl) due to its larger atomic size and stronger electron-withdrawing effect .

Nitrophenyl Analogs

- Ethyl 1-(4-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: Synthesized in 94% yield via a DMF-mediated reaction at room temperature .

Aminophenyl Analogs

- Ethyl 1-(4-aminophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: The amino group (-NH₂) introduces electron-donating effects, which may reduce corrosion inhibition efficacy but improve solubility in polar solvents .

Positional Isomerism and Heterocyclic Modifications

Ethyl 4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carboxylate (Positional Isomer) :

Triazole-Thione-Schiff Base Hybrids :

- Derivatives incorporating the bromophenyl-triazole moiety into larger heterocycles (e.g., pyrazolo-phthalazinediones) demonstrate antiproliferative activity against cancer cell lines. For example, compound 6d (containing the bromophenyl-triazole unit) showed 87% yield and significant cytotoxicity .

Comparative Data Table

Q & A

Q. What are the common synthetic routes for Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?

The compound is synthesized primarily via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. highlights an alternative method using ethyl diazoacetate and 4-bromophenyl-derived imines with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, achieving yields of 65–85%. Post-synthetic modifications, such as ester hydrolysis or functional group interconversion, are feasible due to the reactive carboxylate moiety (e.g., conversion to amides or acids for SAR studies) .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Spectroscopy : , NMR, and IR are standard for functional group verification. Mass spectrometry confirms molecular weight.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) is critical for unambiguous structural determination. For example, triclinic or monoclinic systems (e.g., or ) with unit cell parameters (e.g., ) are common, as seen in analogous triazole derivatives . Software suites like WinGX and ORTEP ( ) aid in visualization and reporting.

Q. What known biological activities have been reported for this compound in academic research?

The compound and its derivatives exhibit cytotoxic activity against cancer cell lines (e.g., MDA-MB-231 breast cancer) by inhibiting tubulin polymerization or DNA replication. notes that electron-withdrawing substituents (e.g., bromophenyl) enhance anticancer potency. SAR studies highlight the importance of the triazole core and ester group for bioactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?

Discrepancies in thermal parameters or occupancy rates can arise from disorder or twinning. SHELXL’s TWIN and BASF commands ( ) enable refinement of twinned data. For example, resolved hydrogen bonding ambiguities in a related compound by analyzing values () and applying restraints to anisotropic displacement parameters. Cross-validation with spectroscopic data (e.g., NMR NOE correlations) ensures structural consistency .

Q. What strategies are employed in structure-activity relationship (SAR) studies involving this compound?

SAR studies focus on modifying the triazole’s substituents:

- Electron-withdrawing groups : Bromine at the 4-position ( ) increases cytotoxicity by enhancing electrophilicity.

- Ester flexibility : Replacing ethyl with bulkier esters (e.g., tert-butyl) alters membrane permeability (). Methodologically, iterative synthesis (e.g., parallel library generation via click chemistry) paired with in vitro assays (e.g., MTT for IC) identifies key pharmacophores .

Q. How do hydrogen bonding patterns influence the crystal packing and stability of this compound?

Hydrogen bonds (e.g., C–H···O) govern supramolecular assembly. and demonstrate that triazole carbonyl groups form intermolecular interactions (), stabilizing layered or helical packing motifs. Graph-set analysis ( ) classifies these as or patterns, critical for predicting solubility and melting points .

Q. What methodological considerations are critical when designing cytotoxicity assays for triazole derivatives?

- Cell line selection : Use panels (e.g., NCI-60) to assess specificity. prioritized MDA-MB-231 due to overexpression of tubulin isotypes.

- Control compounds : Cisplatin or paclitaxel as positive controls ( ).

- Dose-response curves : Calculate IC via nonlinear regression (e.g., GraphPad Prism).

- Mechanistic studies : Combine with flow cytometry (apoptosis assays) and molecular docking (e.g., AutoDock Vina) to probe targets like β-tubulin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.